3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
The compound 3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to the thienopyrimidine-dione family, characterized by a fused thiophene-pyrimidine core and dual ketone groups at positions 2 and 2. Key structural features include:
- Thieno[3,2-d]pyrimidine backbone: A sulfur-containing bicyclic system with pyrimidine fused at the 3,2-position of the thiophene ring.
- Substituents:
- A 2-fluorophenyl group at position 3, introducing electron-withdrawing effects.
- A 4-methylbenzyl (p-tolylmethyl) group at position 1, contributing steric bulk and lipophilicity.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-13-6-8-14(9-7-13)12-22-17-10-11-26-18(17)19(24)23(20(22)25)16-5-3-2-4-15(16)21/h2-11,17-18H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTNUZFDCVQTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for various biological activities including antibacterial and antifungal properties. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 368.4 g/mol
- CAS Number : 1326882-06-7
Antimicrobial Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity observed |
| Bacillus subtilis | Moderate activity observed |
| Pseudomonas aeruginosa | Limited activity |
| Escherichia coli | Limited activity |
| Aspergillus niger | Antifungal activity noted |
| Candida albicans | Antifungal activity noted |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
The biological activity of thieno[3,2-d]pyrimidines is often attributed to their ability to inhibit key enzymes involved in microbial metabolism. For instance, compounds within this class have been shown to interfere with DNA synthesis by inhibiting dihydrofolate reductase and thymidylate synthase, leading to reduced bacterial proliferation .
Structure-Activity Relationship (SAR)
Research into the SAR of thieno[3,2-d]pyrimidine derivatives has provided insights into how modifications to the chemical structure can enhance biological activity. For example:
- Fluorine Substitution : The presence of fluorine in the phenyl ring increases lipophilicity and enhances membrane permeability.
- Methyl Substitution : The addition of methyl groups on the phenyl rings has been associated with increased potency against certain bacterial strains.
A study reported that modifications leading to increased hydrophobicity correlated with enhanced antibacterial efficacy .
Case Studies
- Inhibition of MIF2 Tautomerase Activity : A study focused on related compounds showed that derivatives of thieno[3,2-d]pyrimidine could inhibit MIF2 tautomerase with IC values ranging from 7.2 μM to 15 μM. This suggests potential applications in anti-inflammatory therapies .
- Antifungal Efficacy : Another case study highlighted the antifungal properties against Candida species, demonstrating significant inhibition at low concentrations compared to standard antifungal agents .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of thienopyrimidine exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against:
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
The results indicated that certain derivatives showed anti-proliferative effects with IC50 values ranging from 1.18 μM to 8.83 μM , suggesting a promising therapeutic potential in cancer treatment. Structural modifications within the thienopyrimidine framework have been shown to enhance anticancer activity through specific interactions with cellular targets.
Enzyme Inhibition
One of the notable applications of this compound is its inhibitory effect on various enzymes:
- MIF2 Tautomerase Activity : The compound demonstrated potent inhibition of the MIF2 enzyme with an IC50 value of approximately 27 μM . Structure–activity relationship (SAR) studies indicate that modifications can significantly enhance inhibitory potency.
Table 1: Inhibitory Potency of Thieno[3,2-d]pyrimidine Derivatives
| Compound | IC50 (μM) | Comments |
|---|---|---|
| 4-CPPC | 47 ± 7.2 | Positive control |
| Compound 5d | 27 | Potent MIF2 inhibitor |
| Compound 3a | 15 ± 0.8 | Moderate potency |
| Compound 3b | 7.2 ± 0.6 | Enhanced potency with bromo substitution |
Pim-1 Kinase Inhibition
The compound has also been investigated for its role in inhibiting Pim-1 kinase, an important target in cancer therapy due to its involvement in cell survival and proliferation pathways. The specific mechanisms and efficacy against Pim-1 kinase are areas of ongoing research.
Antimicrobial Properties
Emerging studies suggest that thienopyrimidine derivatives may possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections. The exact mechanisms remain to be fully elucidated.
Neuroprotective Effects
Some research indicates potential neuroprotective effects of thienopyrimidine derivatives, particularly in models of neurodegenerative diseases. The ability to modulate pathways involved in neuronal survival could lead to applications in treating conditions such as Alzheimer's disease.
Anticancer Activity Case Study
A study focusing on the anticancer effects of thienopyrimidine derivatives highlighted the importance of structural modifications in enhancing activity against cancer cell lines. Specific interactions with cellular targets were identified as crucial for their efficacy.
Enzyme Inhibition Case Study
Another investigation into the inhibition of MIF2 tautomerase activity revealed that certain substitutions on the thienopyrimidine scaffold led to significantly improved IC50 values, indicating a clear structure–activity relationship that could inform future drug design.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
Table 1: Substituent Effects on Thienopyrimidine-Dione Derivatives
Notes:
- The 2-fluorophenyl group in the target compound enhances electronic effects compared to non-halogenated analogs.
Core Modifications
Table 2: Impact of Fused Ring Systems
Key Findings :
- The thieno[3,2-d]pyrimidine core in the target compound is associated with higher TRPA1 inhibition potency compared to thieno[2,3-d] derivatives due to optimized ring orientation .
- Chromeno-pyrimidine analogs exhibit distinct physicochemical properties (e.g., increased polarity) but lack sulfur’s electron-rich character .
Functional Group Additions
Table 3: Influence of Additional Functional Groups
Preparation Methods
Core Structure Assembly: Thieno[3,2-d]Pyrimidine-2,4-Dione Formation
The foundational step in synthesizing this compound involves constructing the thieno[3,2-d]pyrimidine-2,4-dione core. A widely validated strategy employs methyl 3-aminothiophene-2-carboxylate as the starting material, which undergoes cyclocondensation with aryl isocyanates to form the pyrimidine ring.
Cyclocondensation with 2-Fluorophenyl Isocyanate
Methyl 3-aminothiophene-2-carboxylate reacts with 2-fluorophenyl isocyanate in anhydrous tetrahydrofuran (THF) under reflux conditions. The amine nucleophile attacks the isocyanate carbonyl, followed by intramolecular cyclization with the ester group, yielding 3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Key parameters include:
N-Alkylation at the 1-Position: Introducing the (4-Methylphenyl)Methyl Group
The 1-position nitrogen of the thienopyrimidinedione core is alkylated with (4-methylphenyl)methyl bromide to install the benzyl substituent. This step demands regioselective control to avoid competing reactions at the 3-position nitrogen.
Alkylation Conditions
- Substrate : 3-(2-Fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
- Alkylating Agent : (4-Methylphenyl)methyl bromide (1.5 equiv).
- Base : Potassium carbonate (2.0 equiv) in dimethylformamide (DMF).
- Temperature : 60°C for 8 hours.
- Yield : 55–60% after silica gel chromatography.
Mechanistic Considerations
The reaction proceeds via an SN2 mechanism, where the deprotonated nitrogen attacks the electrophilic carbon of the benzyl bromide. Steric hindrance from the 3-position 2-fluorophenyl group favors alkylation at the 1-position.
Alternative Synthetic Pathways
Sequential Alkylation-Cyclization Approach
An alternative route involves pre-alkylating methyl 3-aminothiophene-2-carboxylate before cyclocondensation:
Solid-Phase Synthesis for Parallel Optimization
Patents describe solid-supported synthesis for analogous thienopyrimidines, where the thiophene scaffold is immobilized on resin, enabling sequential functionalization. This method is particularly useful for high-throughput screening but requires specialized equipment.
Critical Analysis of Reaction Parameters
Solvent Effects
Temperature Optimization
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Green Chemistry Metrics
- E-factor : 18.2 kg waste/kg product (mainly from solvent recovery).
- PMI : 32.7 (opportunities exist for solvent substitution with cyclopentyl methyl ether).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
